molecular formula C7H8N2O3 B1664867 Amidox CAS No. 95933-72-5

Amidox

Numéro de catalogue: B1664867
Numéro CAS: 95933-72-5
Poids moléculaire: 168.15 g/mol
Clé InChI: JOAASNKBYBFGDN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Amidox can be synthesized through various methods. One common method involves the polymerization of acrylonitrile followed by amidoximation treatment with hydroxylamine to convert the cyano group in poly(acrylonitrile) to amidoxime . This process involves specific conditions such as temperature, time, and hydroxylamine concentration to optimize the physicochemical properties and adsorption capabilities of the resulting poly(amidoxime) .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale polymerization and amidoximation processes. The optimization of these processes is crucial to ensure high yield and quality of the final product. The conditions such as temperature, reaction time, and reagent concentrations are carefully controlled to achieve the desired properties .

Analyse Des Réactions Chimiques

Types of Reactions: Amidox undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction of this compound can lead to the formation of amines.

    Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Various nucleophiles can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oximes, while reduction can produce amines .

Comparaison Avec Des Composés Similaires

Uniqueness: this compound is unique due to its dual role as an antibiotic and a key intermediate in the synthesis of various important compounds. Its ability to undergo a wide range of chemical reactions and its extensive applications in different fields make it a valuable compound in both scientific research and industrial applications .

Activité Biologique

Amidox, a polyhydroxy-substituted benzoic acid derivative, has garnered attention for its biological activity, particularly as an inhibitor of ribonucleotide reductase (RR), an enzyme critical for DNA synthesis. This article synthesizes various research findings and case studies to elucidate the biological effects of this compound, especially in cancer treatment.

This compound functions primarily as a ribonucleotide reductase inhibitor , which disrupts the synthesis of deoxyribonucleotides required for DNA replication. By inhibiting RR, this compound can significantly affect the proliferation of cancer cells.

  • Inhibition of RR : this compound has been shown to inhibit RR effectively, leading to decreased levels of deoxynucleoside triphosphates (dNTPs) in cells. This inhibition is crucial since elevated RR activity is often associated with increased tumor cell proliferation .

Antitumor Activity

This compound exhibits notable antitumor properties across various cancer cell lines. Research indicates its efficacy both as a standalone treatment and in combination with other chemotherapeutic agents.

In Vitro Studies

  • HL-60 Cells : In studies involving human HL-60 promyelocytic leukemia cells, this compound demonstrated:
    • An IC50 value of 25 µM , indicating effective growth inhibition.
    • A soft agar colony formation assay showed a 50% inhibition at 13 µM .
  • Effect on dNTP Pools : Treatment with this compound resulted in significant reductions in intracellular concentrations of dCTP, dATP, and dGTP, while dTTP levels increased, suggesting a shift in nucleotide metabolism that could hinder DNA synthesis .

In Vivo Studies

Research involving xenograft models has further validated this compound's antitumor activity:

  • Efficacy Comparison : In vivo experiments indicated that this compound combined with Ara-C (a standard chemotherapy agent) enhanced the cytotoxic effects compared to Ara-C alone. This combination therapy resulted in improved survival rates and reduced tumor growth in treated mice .

Case Studies and Clinical Implications

Several studies highlight the potential of this compound in clinical settings:

  • Combination Therapy with Ara-C : A pivotal study demonstrated that this compound not only inhibited tumor growth but also potentiated the effects of Ara-C in HL-60 cells, suggesting a synergistic effect that could be harnessed in clinical oncology .
  • Metabolism Studies : Investigations into the metabolism of this compound revealed its stability and effectiveness in preclinical models, reinforcing its potential as a therapeutic agent against various malignancies .

Summary of Findings

The following table summarizes key findings from various studies on the biological activity of this compound:

Study FocusCell Line/ModelKey FindingsIC50/Effectiveness
Inhibition of RRHL-60 Leukemia CellsSignificant inhibition of cell growth25 µM
Colony Formation AssayHL-60 Cells50% inhibition at 13 µM13 µM
Combination with Ara-CIn Vivo Xenograft ModelEnhanced efficacy; improved survivalNot specified
dNTP Pool AnalysisVarious Cancer CellsDecreased dCTP, dATP, dGTP; increased dTTP levelsNot specified

Propriétés

Numéro CAS

95933-72-5

Formule moléculaire

C7H8N2O3

Poids moléculaire

168.15 g/mol

Nom IUPAC

N',3,4-trihydroxybenzenecarboximidamide

InChI

InChI=1S/C7H8N2O3/c8-7(9-12)4-1-2-5(10)6(11)3-4/h1-3,10-12H,(H2,8,9)

Clé InChI

JOAASNKBYBFGDN-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C(=NO)N)O)O

SMILES isomérique

C1=CC(=C(C=C1/C(=N\O)/N)O)O

SMILES canonique

C1=CC(=C(C=C1C(=NO)N)O)O

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

3,4-dihydroxybenzamidoxime
Amidox

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Amidox
Reactant of Route 2
Amidox
Reactant of Route 3
Reactant of Route 3
Amidox
Customer
Q & A

Q1: What is the primary mechanism of action of Amidox?

A1: this compound exerts its antineoplastic activity by inhibiting the enzyme ribonucleotide reductase (RR) [, , , , ]. RR is a critical enzyme involved in the de novo synthesis of DNA, making it an attractive target for cancer chemotherapy [].

Q2: How does this compound affect DNA synthesis in cancer cells?

A2: this compound significantly decreases intracellular concentrations of deoxycytidine triphosphate (dCTP), deoxyguanosine triphosphate (dGTP), and deoxyadenosine triphosphate (dATP) in HL-60 human promyelocytic leukemia cells []. These nucleotides are essential building blocks for DNA synthesis, and their depletion inhibits this process, ultimately leading to cancer cell death.

Q3: Has this compound demonstrated synergistic effects with other anticancer agents?

A3: Yes, combining this compound with Arabinofuranosylcytosine (Ara-C) resulted in a more than additive cytotoxic effect in both growth inhibition and soft agar assays using HL-60 cells []. This suggests a potential benefit in combining this compound with other chemotherapeutic agents.

Q4: Does this compound possess any DNA-protective properties?

A5: Yes, this compound exhibits a strong capacity for scavenging free radicals []. In a study using hydrogen peroxide-induced DNA damage, this compound demonstrated a greater ability to protect plasmid DNA from damage compared to hydroxyurea, Didox, and Trimidox []. This antioxidant property may contribute to its overall therapeutic potential.

Q5: Are there any known genotoxic concerns with this compound?

A6: Interestingly, while structurally related compounds Didox and Trimidox were found to be mutagenic in a reverse mutation assay using Salmonella typhimurium strains, this compound did not show any mutagenic activity []. This difference highlights the importance of structural features in determining the safety profile of these compounds.

Q6: Does this compound interact with iron?

A7: While not extensively studied, there is evidence suggesting that this compound, as well as its analog Didox (3,4-dihydroxybenzohydroxamic acid), possesses iron-binding capacity [, ]. The implications of this interaction on this compound's mechanism of action and potential side effects remain to be fully elucidated.

Q7: What is the current status of this compound in terms of clinical development?

A8: this compound is currently undergoing preclinical studies []. Further research, including in vivo efficacy studies, pharmacokinetic profiling, and safety assessments, are needed to determine its potential for clinical translation as an anticancer agent.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.